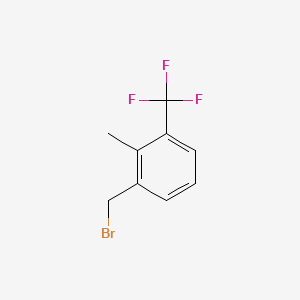

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSABBOPLIUMXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379616 | |

| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-16-3 | |

| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic route, experimental protocols, and relevant data, presented in a clear and accessible format for chemistry professionals.

Introduction

This compound, also known as 2-methyl-3-(trifluoromethyl)benzyl bromide, is a substituted toluene derivative featuring a reactive bromomethyl group. Its chemical structure, containing a trifluoromethyl moiety, makes it a valuable intermediate for introducing the 2-methyl-3-(trifluoromethyl)benzyl group into larger molecules, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties. The CAS number for this compound is 261952-16-3.[1][2][3]

Core Synthesis Route: Free-Radical Benzylic Bromination

The principal and most direct method for the synthesis of this compound is the free-radical bromination of its precursor, 2-methyl-3-(trifluoromethyl)toluene. This reaction selectively targets the benzylic protons of the methyl group due to the formation of a resonance-stabilized benzylic radical intermediate.

The general transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of the target molecule.

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS), typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating, or by photochemical activation with UV light. This generates a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-3-(trifluoromethyl)toluene. This step is favored due to the formation of a resonance-stabilized benzylic radical. The newly formed benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Caption: The three stages of the free-radical benzylic bromination.

Experimental Protocols

General Procedure for Benzylic Bromination

This protocol is based on established methods for the benzylic bromination of substituted toluenes.[4][5][6]

Materials:

-

2-methyl-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Anhydrous Carbon Tetrachloride (CCl₄) or Dichlorobenzene[5][7]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add 2-methyl-3-(trifluoromethyl)toluene and anhydrous carbon tetrachloride (or an alternative solvent like dichlorobenzene).

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert atmosphere. If using photochemical initiation, irradiate the flask with a suitable UV lamp at room temperature or with gentle heating.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key reactants and expected products for this synthesis. Please note that specific yields can vary depending on the exact reaction conditions and scale.

| Reactant/Product | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 2-Methyl-3-(trifluoromethyl)toluene | 706-25-2 | C₉H₉F₃ | 174.16 |

| Brominating Agent | N-Bromosuccinimide | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Product | This compound | 261952-16-3 | C₉H₈BrF₃ | 253.06 |

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions. For instance, it can be used in the synthesis of more complex molecules, as demonstrated by its reaction with N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]acetamide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 90°C for 3 hours.[1]

Caption: A representative nucleophilic substitution reaction.

Safety Information

This compound is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is a lachrymator and can cause severe skin burns and eye damage.

Conclusion

The synthesis of this compound is most effectively achieved through the free-radical benzylic bromination of 2-methyl-3-(trifluoromethyl)toluene. This method, utilizing N-bromosuccinimide and a radical initiator or photochemical activation, provides a reliable route to this important synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to produce and utilize this valuable chemical building block in their synthetic endeavors.

References

- 1. 261952-16-3|this compound| Ambeed [ambeed.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound - CAS:261952-16-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the expected spectral characteristics and the methodologies for their acquisition and interpretation.

While experimental spectra for this specific compound (CAS No. 261952-16-3) are not publicly available in spectral databases, this guide leverages established NMR principles and data from structurally similar compounds to provide a robust prediction of its ¹H and ¹³C NMR spectral data. These predictions are crucial for the identification and characterization of this molecule in synthetic chemistry.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and data from related isomers.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂Br | ~ 4.6 | Singlet (s) | - |

| Ar-H (H-4) | ~ 7.5 | Doublet (d) | ~ 8.0 |

| Ar-H (H-5) | ~ 7.4 | Triplet (t) | ~ 8.0 |

| Ar-H (H-6) | ~ 7.6 | Doublet (d) | ~ 8.0 |

| CH₃ | ~ 2.4 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₂Br | ~ 30 |

| C H₃ | ~ 15 |

| Ar-C1 | ~ 138 |

| Ar-C2 | ~ 135 |

| Ar-C3 | ~ 130 (quartet, J ≈ 30 Hz) |

| Ar-C4 | ~ 128 |

| Ar-C5 | ~ 129 |

| Ar-C6 | ~ 132 |

| C F₃ | ~ 124 (quartet, J ≈ 275 Hz) |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of organic molecules. The following is a generalized experimental protocol for obtaining the NMR spectra of compounds like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

The choice of solvent is critical to avoid signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

The spectrometer needs to be properly tuned and the magnetic field shimmed to ensure homogeneity and minimize line broadening.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A wider spectral width of about 200-240 ppm is required for ¹³C NMR.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier Transform (FT).

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard.

-

Integration of the ¹H NMR signals provides the relative ratio of the different types of protons.

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure and the predicted NMR signal assignments.

Caption: Molecular structure of the target compound.

Caption: Experimental workflow for NMR analysis.

In-Depth Technical Guide: Mass Spectrometry Analysis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Due to the absence of publicly available mass spectra for this specific compound, this document outlines a theoretical framework for its analysis based on established fragmentation patterns of structurally related molecules, including halogenated toluenes and trifluoromethylated aromatic compounds. This guide is intended to serve as a valuable resource for researchers in designing and interpreting mass spectrometry experiments for this and similar novel chemical entities.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its most labile bonds. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, separated by two mass-to-charge units (m/z).[1]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Formula | Notes on Fragmentation Pathway |

| 252 | 254 | [M]+ | [C9H8BrF3]+ | Molecular ion. The M+2 peak will have a relative intensity of approximately 98% of the M+ peak due to the natural abundance of bromine isotopes.[1] |

| 173 | 173 | [M-Br]+ | [C9H8F3]+ | Loss of a bromine radical, a common fragmentation for brominated compounds. This is anticipated to be a prominent peak. |

| 172 | 172 | [M-HBr]+• | [C9H7F3]+• | Elimination of a neutral hydrogen bromide molecule. |

| 159 | 159 | [M-CH2Br]+ | [C8H5F3]+ | Cleavage of the bromomethyl group, leading to a stable trifluoromethyl-substituted benzyl-type cation. |

| 91 | 91 | [C7H7]+ | [C7H7]+ | Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed through rearrangement and loss of substituents.[2] |

| 69 | 69 | [CF3]+ | [CF3]+ | Trifluoromethyl cation, a characteristic fragment for compounds containing a CF3 group. |

Proposed Experimental Protocol for Mass Spectrometry Analysis

This section details a generalized experimental protocol for the mass spectrometric analysis of this compound, suitable for electron ionization (EI) mass spectrometry coupled with gas chromatography (GC-MS).

2.1. Sample Preparation

-

Solvent Selection: Dissolve the solid this compound in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and mass spectrometer detector.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard may also be added to both the samples and calibration standards to improve accuracy and precision.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard capillary gas chromatograph equipped with a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended for good separation of the analyte from any impurities.

-

Injection: Use a split/splitless injector. For dilute samples, a splitless injection is preferable to maximize the amount of analyte reaching the column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

2.3. Mass Spectrometer Conditions (Electron Ionization)

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure detection of all relevant fragment ions and the molecular ion.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.

2.4. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern in Table 1.

-

Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known spectra of similar compounds, which can aid in structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of the target compound.

Logical Relationship of Fragmentation

The fragmentation of this compound in an EI source is a cascade of events initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

Caption: Predicted fragmentation pathways of the target molecule.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Due to the limited availability of direct spectral data for this specific compound, this guide presents a detailed analysis based on the characteristic vibrational modes of its constituent functional groups and data from structurally analogous molecules. This document is intended to be a valuable resource for the identification, characterization, and quality control of this and related compounds in research and development settings.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its substituted benzene ring, the bromomethyl group, the methyl group, and the trifluoromethyl group. The predicted key absorption bands are summarized in Table 1.

Data Presentation

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of C-H stretching on the benzene ring.[1] |

| 2980-2950 | Medium | Asymmetric CH₃ Stretch | Arises from the methyl group attached to the benzene ring. |

| 2950-2920 | Medium | Asymmetric CH₂ Stretch | From the bromomethyl group. |

| 2880-2860 | Medium to Weak | Symmetric CH₃ Stretch | Arises from the methyl group. |

| 2860-2840 | Medium to Weak | Symmetric CH₂ Stretch | From the bromomethyl group. |

| 1600-1585 | Medium to Weak | Aromatic C=C In-ring Stretch | Characteristic of the aromatic ring skeletal vibrations.[1][2] |

| 1500-1400 | Medium to Strong | Aromatic C=C In-ring Stretch | Another characteristic region for aromatic ring vibrations.[1][2] |

| 1470-1440 | Medium | CH₂ and CH₃ Bending (Scissoring) | Overlapping bands from the bromomethyl and methyl groups. |

| 1385-1375 | Medium | CH₃ Symmetric Bending (Umbrella Mode) | Characteristic of the methyl group. |

| 1350-1150 | Strong | C-F Symmetric and Asymmetric Stretches | Intense and broad absorptions characteristic of the trifluoromethyl (CF₃) group.[3][4] |

| 1250-1000 | Medium to Weak | C-H In-plane Bending | Typically weak bands for aromatic compounds.[1] |

| 900-675 | Strong | C-H Out-of-plane Bending ("oop") | The position of these strong bands is indicative of the substitution pattern on the benzene ring.[1] For a 1,2,3-trisubstituted benzene, specific patterns are expected in this region. |

| 700-600 | Medium to Strong | C-Br Stretch | Characteristic of the bromomethyl group. |

Experimental Protocols

The following sections describe standard methodologies for obtaining the FT-IR spectrum of a solid aromatic compound like this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a common and convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

Materials:

-

This compound

-

Dry, spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to the die of a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Nujol Mull Method

This method is useful for samples that are difficult to grind or are sensitive to the pressure of the KBr press.

Materials:

-

This compound

-

Nujol (a heavy paraffin oil)

-

Salt plates (e.g., KBr or NaCl)

-

Agate mortar and pestle

Procedure:

-

Mull Preparation: Grind a few milligrams of the sample to a fine powder in an agate mortar. Add a drop or two of Nujol and continue to grind until a smooth, thick paste is formed.

-

Sample Mounting: Spread a thin film of the mull between two salt plates.

-

Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. The characteristic C-H stretching and bending bands of Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹) will be present in the spectrum and must be accounted for during interpretation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

This diagram outlines the key stages of the analysis, from initial sample preparation through various methods to data acquisition and final spectral interpretation. Each step is crucial for obtaining a high-quality and reliable infrared spectrum for molecular characterization.

References

Starting materials for 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene synthesis

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Introduction

This compound is a valuable fluorinated building block in modern organic synthesis. The strategic placement of a reactive bromomethyl group ortho to a methyl group and meta to a strongly electron-withdrawing trifluoromethyl group makes it a versatile intermediate for creating complex molecules. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and the strategic importance of this compound for researchers, scientists, and professionals in drug development and agrochemical industries. The trifluoromethyl group is crucial in modern drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4]

Overall Synthetic Pathway

The synthesis of the target compound is typically achieved through a multi-step process, starting from commercially available precursors. The overall workflow involves the synthesis of the key intermediate, 2-methyl-3-(trifluoromethyl)toluene, followed by a selective benzylic bromination.

References

Technical Guide: 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene (CAS 261952-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, identified by CAS number 261952-16-3, is a fluorinated aromatic hydrocarbon. This compound serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research and development. Its trifluoromethyl and bromomethyl functionalities provide reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and known suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 261952-16-3 | [1] |

| Chemical Name | This compound | [2] |

| Synonyms | 2-Methyl-3-(trifluoromethyl)benzyl bromide | [1] |

| Molecular Formula | C₉H₈BrF₃ | [3] |

| Molecular Weight | 253.06 g/mol | [3] |

| Density | 1.499 g/cm³ | [4] |

| Boiling Point | 214.1 °C at 760 mmHg | [4] |

| Flash Point | 96.1 °C | [4] |

| InChI Key | YSABBOPLIUMXKY-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)CBr |

Synthesis and Reactivity

The primary reactivity of this compound is centered around the benzylic bromide. The carbon-bromine bond is susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-methyl-3-(trifluoromethyl)benzyl moiety into a target molecule.

Experimental Protocols

Downstream Synthetic Application: Synthesis of N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]-N-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]acetamide

A documented application of this compound is in the synthesis of a substituted thiazole derivative. The following protocol is adapted from a cited experimental procedure.[5]

Materials:

-

This compound (CAS 261952-16-3)

-

N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]acetamide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate

Procedure:

-

To a 1 L round bottom flask, add a stirred suspension of N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]acetamide (20.0 g, 79 mmol) and potassium carbonate (23.01 g, 166 mmol) in N,N-Dimethylformamide (250 mL).[5]

-

Add this compound (20.06 g, 79 mmol) to the suspension.[5]

-

Heat the reaction mixture to 90 °C and maintain this temperature for 3 hours.[5]

-

Monitor the reaction progress by a suitable method, such as LC/MS, to confirm the formation of the desired product.[5]

-

Once the reaction is complete, cool the mixture to room temperature.[5]

-

Partition the cooled reaction mixture between water (500 mL) and ethyl acetate (500 mL).[5]

-

Separate the organic and aqueous layers.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

-

Combine all the organic layers and dry them over sodium sulfate.[5]

-

Concentrate the dried organic solution to obtain the crude product.[5] Further purification may be performed using techniques like column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound has any direct biological activity or is involved in specific signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate used in the synthesis of more complex molecules that may have biological relevance. Researchers in drug discovery may use this compound as a starting material to synthesize novel compounds for biological screening.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the downstream synthetic application of this compound as described in the experimental protocol.

Caption: Synthetic workflow for the alkylation reaction.

Suppliers

This compound is available from various chemical suppliers. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

| Supplier | Website |

| Manchester Organics | --INVALID-LINK--]">www.manchesterorganics.com[2] |

| Ambeed | --INVALID-LINK--]">www.ambeed.com[5] |

| ChemicalBook | --INVALID-LINK--]">www.chemicalbook.com[1] |

| Echemi | --INVALID-LINK--]">www.echemi.com[3] |

| Sunway Pharm Ltd | --INVALID-LINK--]">www.3wpharm.com |

| iChemical | --INVALID-LINK--]">www.ichemical.com[4] |

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities in the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity make it a versatile tool for organic chemists. While direct biological activity has not been reported, its utility as a building block ensures its continued relevance in research and development. This guide provides a foundational understanding of this compound for professionals in the field.

References

- 1. 2-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-16-3 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. echemi.com [echemi.com]

- 4. 2 - Methyl - 3 - (trifluoromethyl)benzyl bromide, CAS No. 261952-16-3 - iChemical [ichemical.com]

- 5. 261952-16-3|this compound| Ambeed [ambeed.com]

The Dichotomous Reactivity of the Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the bromomethyl group (-CH₂Br) when attached to a benzene ring bearing a trifluoromethyl (-CF₃) substituent. The presence of the strongly electron-withdrawing -CF₃ group significantly modulates the chemical behavior of the benzylic bromide, influencing its participation in nucleophilic substitution and free radical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Executive Summary

The trifluoromethyl group exerts a powerful inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, destabilizes the formation of a benzylic carbocation. This destabilization has profound consequences for the reactivity of the bromomethyl group, particularly in nucleophilic substitution reactions that can proceed through an Sₙ1 mechanism. Conversely, the benzylic position is still susceptible to free radical halogenation. Understanding this dichotomous reactivity is crucial for the strategic design of synthetic routes utilizing trifluoromethylated benzene derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Nucleophilic Substitution Reactions

The reactivity of benzyl bromides in nucleophilic substitution reactions is highly dependent on the stability of the carbocation intermediate in Sₙ1 reactions and the electrophilicity of the benzylic carbon in Sₙ2 reactions. The trifluoromethyl group's influence is paramount in dictating the preferred mechanistic pathway and the overall reaction rate.

The Influence of the Trifluoromethyl Group

The -CF₃ group is one of the strongest electron-withdrawing groups. Its primary mode of influence on the bromomethyl group is through a powerful negative inductive effect. This effect destabilizes the benzylic carbocation that would form upon departure of the bromide leaving group in an Sₙ1 reaction. Consequently, trifluoromethylbenzyl bromides are significantly less reactive in Sₙ1 reactions compared to unsubstituted benzyl bromide.

For Sₙ2 reactions, the electron-withdrawing nature of the -CF₃ group can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the overall rate of nucleophilic substitution is generally observed to be lower for trifluoromethyl-substituted benzyl bromides.

The position of the -CF₃ group (ortho, meta, or para) also plays a role. The para- and ortho-positions allow for direct resonance destabilization of a developing positive charge on the benzylic carbon, making these isomers particularly unreactive in Sₙ1 reactions. The meta-isomer, while still destabilized by the inductive effect, does not experience this direct resonance destabilization, making it comparatively more reactive than the ortho and para isomers in reactions with Sₙ1 character.

Quantitative Kinetic Data: Solvolysis

Table 1: Relative Solvolysis Rates of Substituted Benzyl Bromides

| Substrate | Relative Rate (Compared to Benzyl Bromide) |

| Benzyl Bromide | 1 |

| 4-Methylbenzyl Bromide | ~10 |

| 4-Nitrobenzyl Bromide | ~0.1 |

| 4-Trifluoromethylbenzyl Bromide | Expected to be significantly < 1 |

| 3-Trifluoromethylbenzyl Bromide | Expected to be significantly < 1 |

| 2-Trifluoromethylbenzyl Bromide | Expected to be significantly < 1* |

Note: Precise, directly comparable quantitative data for the trifluoromethyl isomers was not found in the surveyed literature. The expected trend is a significant rate decrease due to the strong electron-withdrawing nature of the CF₃ group.

Experimental Protocol: Kinetic Study of Solvolysis

The rate of solvolysis of a trifluoromethylbenzyl bromide can be determined by monitoring the production of hydrobromic acid (HBr) over time. This can be achieved through a titration method.

Materials:

-

Trifluoromethylbenzyl bromide isomer (ortho, meta, or para)

-

Solvent (e.g., 80:20 ethanol/water)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of the trifluoromethylbenzyl bromide in the chosen solvent system at a known concentration (e.g., 0.1 M).

-

Equilibrate the reactant solution and the standardized NaOH solution in the constant temperature bath.

-

Initiate the reaction by mixing the trifluoromethylbenzyl bromide solution with a known volume of the solvent in a reaction flask maintained at the constant temperature.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of acetone or another suitable solvent.

-

Titrate the liberated HBr in the aliquot with the standardized NaOH solution using an appropriate indicator.

-

The concentration of the unreacted benzyl bromide at each time point can be calculated from the amount of HBr produced.

-

The rate constant (k) for the reaction can be determined by plotting the natural logarithm of the concentration of the benzyl bromide versus time, which should yield a straight line for a first-order reaction.

Free Radical Bromination

In contrast to its deactivating effect in nucleophilic substitution, the trifluoromethyl group does not prevent free radical reactions at the benzylic position. The formation of a benzylic radical is less sensitive to the electronic effects of ring substituents compared to the formation of a carbocation.

Mechanism and Selectivity

Free radical bromination of a trifluoromethyl-substituted toluene with a reagent like N-bromosuccinimide (NBS) proceeds via a standard radical chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The key is the formation of a relatively stable benzylic radical, which then reacts with a bromine source to form the bromomethyl product. This method is highly selective for the benzylic position over the aromatic ring.

Experimental Protocol: Free Radical Bromination of p-Trifluoromethyltoluene

Materials:

-

p-Trifluoromethyltoluene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like acetonitrile

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Reflux condenser and heating mantle

-

Light source (e.g., a sunlamp, if using photochemical initiation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-trifluoromethyltoluene in the chosen solvent.

-

Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (catalytic amount) to the flask.

-

Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable light source.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude p-(trifluoromethyl)benzyl bromide, which can be further purified by distillation or chromatography.

Visualizations

Signaling Pathways and Workflows

Caption: Sₙ1 reaction mechanism for a trifluoromethylbenzyl bromide.

Caption: Free radical bromination workflow with NBS.

Conclusion

The reactivity of the bromomethyl group in trifluoromethylated benzenes is a tale of two competing effects. The powerful electron-withdrawing nature of the trifluoromethyl group significantly hinders reactions that proceed through a carbocation intermediate, such as Sₙ1 nucleophilic substitutions. In contrast, this deactivation is much less pronounced in free radical pathways, allowing for efficient and selective benzylic bromination. A thorough understanding of these principles is essential for the effective utilization of these important building blocks in modern organic synthesis.

An In-depth Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for the chemical compound 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Due to the limited availability of stability data for this specific molecule, this document leverages established knowledge of structurally related compounds, particularly benzyl bromides, to infer best practices for its handling and storage.

Chemical Stability Profile

Table 1: Summary of Potential Chemical Instabilities

| Factor | Nature of Instability and Potential Outcome |

| Moisture/Water | Reacts, potentially slowly, with water to generate hydrogen bromide (hydrobromic acid), which is corrosive. |

| Light | The compound is likely light-sensitive, which can lead to degradation.[1][2][3] |

| Heat | Elevated temperatures can accelerate decomposition.[1][4] |

| Metals | Contact with certain metals (excluding nickel and lead for some benzyl bromides) can catalyze self-condensation or decomposition reactions, often liberating heat and hydrogen halides.[1][3] |

| Incompatible Materials | Violent reactions can occur with strong bases, oxidizing agents, amines, and alcohols.[3][4][5] |

| Hazardous Polymerization | May occur, particularly in the presence of catalysts or under conditions of excessive aging.[1] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on best practices for the storage of benzyl bromides.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][3] Room temperature storage in a dry environment is also suggested.[6] | To minimize the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][7] | To prevent contact with atmospheric moisture and oxygen, which can cause degradation. |

| Light Exposure | Store in a dark room or in a light-resistant container.[1][2][3] Avoid direct sunlight.[1] | To prevent light-induced degradation. |

| Container | Use a tightly closed container.[1][2][3][4][7] Do not store in metal containers.[1][3] Glass containers are generally suitable. | To prevent exposure to moisture and air, and to avoid catalytic decomposition by incompatible container materials. |

| Ventilation | Store in a well-ventilated area.[2][3][5][8] | To safely dissipate any vapors that may be released. |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over time.

Materials:

-

This compound

-

Amber glass vials with inert caps

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a calibrated light source (e.g., xenon lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Reference standard of this compound

-

Appropriate solvents for sample preparation

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into multiple amber glass vials.

-

If studying stability in solution, dissolve the compound in a suitable, inert solvent to a known concentration.

-

Seal the vials tightly.

-

-

Initial Analysis (Time Zero):

-

Analyze a subset of the prepared samples immediately to establish the initial purity and concentration. This will serve as the baseline.

-

The primary analytical technique is typically HPLC to quantify the parent compound and detect any degradation products.

-

-

Stress Conditions:

-

Place the vials in various stability chambers under the following conditions (examples):

-

Thermal Stability: 25°C/60% RH, 40°C/75% RH, and an elevated temperature (e.g., 60°C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. A dark control should be included.

-

Humidity: Place open dishes of the solid compound in chambers with controlled humidity (e.g., 75% RH, 90% RH) at a constant temperature.

-

-

-

Time Points:

-

Pull samples from each storage condition at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).

-

-

Sample Analysis:

-

At each time point, analyze the samples using the same HPLC method as the initial analysis.

-

Quantify the amount of this compound remaining.

-

Identify and, if possible, quantify any significant degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point for each condition.

-

Determine the degradation rate under each condition.

-

Characterize the degradation profile by identifying the major degradation products.

-

Visualization of Stability and Storage Logic

The following diagram illustrates the relationship between environmental factors, potential degradation pathways, and the recommended storage practices to ensure the stability of this compound.

Caption: Logical workflow for ensuring the stability of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound - CAS:261952-16-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

The Versatile Building Block: 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is a valuable substituted toluene derivative that serves as a key intermediate in the synthesis of a diverse range of organic molecules. Its unique trifluoromethyl and reactive bromomethyl functionalities make it an attractive building block for the introduction of the 2-methyl-3-(trifluoromethyl)benzyl moiety into various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the trifluoromethyl group on properties such as lipophilicity, metabolic stability, and binding affinity. This document provides an overview of its applications and detailed protocols for its use in organic synthesis.

Applications in Organic Synthesis

This compound is primarily utilized as an alkylating agent in various synthetic transformations. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the benzylic bromide towards nucleophilic substitution. Key applications include:

-

Pharmaceutical Synthesis: This building block is instrumental in the synthesis of novel therapeutic agents. The 2-methyl-3-(trifluoromethyl)benzyl group can be incorporated into lead compounds to modulate their pharmacological profiles. For instance, it is a key intermediate in the development of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.

-

Agrochemical Development: The trifluoromethyl group is a common feature in modern agrochemicals. By incorporating the 2-methyl-3-(trifluoromethyl)benzyl moiety, chemists can develop new herbicides, insecticides, and fungicides with enhanced efficacy and desirable environmental profiles.

-

Materials Science: The unique electronic and steric properties conferred by the trifluoromethyl group make this building block suitable for the synthesis of advanced materials, including liquid crystals and specialty polymers.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the title compound and its application in a representative alkylation reaction.

Protocol 1: Synthesis of this compound

This protocol describes the radical bromination of 2-methyl-3-(trifluoromethyl)toluene.

Reaction Scheme:

Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methyl-3-(trifluoromethyl)toluene | 174.15 | 17.4 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride (CCl4) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-(trifluoromethyl)toluene (17.4 g, 0.1 mol) and carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (19.6 g, 0.11 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Expected Yield: 75-85%

Protocol 2: N-Alkylation of a Primary Amine

This protocol details the use of this compound to alkylate a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

N-Alkylation using this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 253.06 | 2.53 g | 0.01 |

| Primary Amine (e.g., Aniline) | 93.13 | 0.93 g | 0.01 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 0.02 |

| Acetonitrile (CH3CN) | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the primary amine (0.93 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetonitrile (50 mL).

-

To this stirred suspension, add a solution of this compound (2.53 g, 0.01 mol) in acetonitrile (10 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Expected Yield: 80-95%

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 253.06 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Approx. 220-225 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.55-7.40 (m, 3H), 4.60 (s, 2H), 2.50 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 138.5, 132.8, 131.5, 129.0 (q, J = 30 Hz), 128.8, 124.2 (q, J = 272 Hz), 31.2, 16.5 |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -62.5 |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material to the application of this compound in the synthesis of a more complex molecule.

Workflow for the synthesis and use of the building block.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and equipment used.

Application Notes and Protocols for N-alkylation of Amines with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the key alkylating agent, 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, and its subsequent use in the N-alkylation of various primary and secondary amines. The resulting N-substituted benzylamines are of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Synthesis of this compound

The primary route to synthesizing the title compound is through the radical-initiated benzylic bromination of 2-methyl-3-(trifluoromethyl)toluene. This method is highly selective for the benzylic position and can be achieved in good yields.

Experimental Protocol: Benzylic Bromination

-

Materials:

-

2-methyl-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4) or (Trifluoromethyl)benzene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-(trifluoromethyl)toluene (1.0 eq).

-

Dissolve the starting material in carbon tetrachloride or (trifluoromethyl)benzene (approximately 5-10 mL per gram of starting material).

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO3, saturated aqueous Na2S2O3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the alkylating agent.

N-alkylation of Amines

The following protocols describe the N-alkylation of primary and secondary amines with the synthesized this compound. The choice of base and solvent can be adapted depending on the reactivity and solubility of the amine.

Experimental Protocol: N-alkylation

-

Materials:

-

This compound

-

Amine (primary or secondary; aliphatic or aromatic)

-

Base: Potassium carbonate (K2CO3), Sodium bicarbonate (NaHCO3), or Triethylamine (Et3N)

-

Solvent: Acetone, N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate or Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent (e.g., acetone, DMF, or acetonitrile).

-

Add the base (for primary amines, use at least 2.2 equivalents to scavenge the HBr byproduct and deprotonate the resulting secondary amine to prevent quaternization if mono-alkylation is desired; for secondary amines, 1.1-1.5 equivalents is sufficient).

-

To this stirred suspension/solution, add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts if present.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated amine.

-

Quantitative Data Summary

The following table provides representative yields for the N-alkylation of various classes of amines with substituted benzyl bromides, based on literature precedents for similar reactions. Actual yields may vary depending on the specific amine and reaction conditions.

| Amine Type | Representative Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Primary Aliphatic | Butylamine | K2CO3 | Acetonitrile | 80 | 6 | 85-95 |

| Secondary Aliphatic | Diethylamine | Et3N | DMF | 25 | 12 | 80-90 |

| Primary Aromatic | Aniline | NaHCO3 | Water | 80 | 1 | 90-98[1] |

| Secondary Aromatic | N-Methylaniline | K2CO3 | Acetone | 56 | 8 | 75-85 |

| Heterocyclic | Piperidine | K2CO3 | DMF | 60 | 4 | 90-97 |

Visualization of N-Alkylation Workflow

Caption: General workflow for the N-alkylation reaction.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for C-alkylation of Enolates with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the half-life of drug candidates.[2] This functional group is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic profile of a molecule, thereby improving its pharmacokinetic and pharmacodynamic properties.[4] Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[4]

This document provides detailed application notes and a generalized protocol for the C-alkylation of enolates using 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene (CAS 261952-16-3). This reagent serves as a valuable building block for incorporating the 2-methyl-3-(trifluoromethyl)benzyl moiety into target molecules, a common strategy in the development of novel therapeutics. The reaction proceeds via a standard SN2 mechanism, where a nucleophilic enolate attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[5]

Reaction Mechanism and Workflow

The overall process involves two key stages: the deprotonation of a carbonyl compound to form a nucleophilic enolate, followed by the SN2 alkylation with the benzyl bromide reagent.

General Reaction Scheme:

-

Step 1: Enolate Formation. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon of a carbonyl compound (e.g., an ester, ketone, or malonate).

-

Step 2: C-alkylation. The resulting enolate attacks the primary electrophilic carbon of this compound, forming a new carbon-carbon bond.

Caption: General reaction mechanism for enolate formation and subsequent SN2 alkylation.

The experimental workflow follows a logical progression from reaction setup to product isolation and purification.

Caption: A typical experimental workflow for the C-alkylation of enolates.

Detailed Experimental Protocol

This protocol describes the C-alkylation of diethyl malonate as a representative example. The principles can be adapted for other enolate precursors, such as ketones or other esters, although reaction conditions may require optimization.

Materials:

-

Diethyl malonate

-

This compound (MW: 253.06 g/mol )

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, add anhydrous THF (40 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Carefully add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 eq.) to the THF. Cool the suspension to 0 °C using an ice bath.

-

Enolate Formation: While stirring, add diethyl malonate (1.60 g, 10.0 mmol, 1.0 eq.) dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Alkylation: Dissolve this compound (2.53 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH4Cl (20 mL) dropwise to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water (30 mL) and ethyl acetate (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, diethyl 2-(2-methyl-3-(trifluoromethyl)benzyl)malonate.

Data Presentation

The following table summarizes representative data for the C-alkylation of various enolate precursors with this compound. Yields are typical for SN2 reactions involving activated primary bromides.[5][6]

| Entry | Carbonyl Substrate | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Diethyl malonate | NaH | THF | 0 to RT | 16 | 85 - 95 |

| 2 | Ethyl acetoacetate | NaH | THF | 0 to RT | 16 | 80 - 90 |

| 3 | Cyclohexanone | LDA | THF | -78 to RT | 12 | 75 - 85 |

| 4 | 2-Pentanone (Kinetic) | LDA | THF | -78 | 4 | 70 - 80 |

| 5 | Acetophenone | KHMDS | THF | -78 to 0 | 12 | 80 - 90 |

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Safety and Handling

-

This compound: This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoricity but requires careful handling.

-

Anhydrous Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

-

Quenching: The quenching of sodium hydride is highly exothermic. Perform the addition of aqueous NH4Cl slowly and at 0 °C to control the reaction rate and hydrogen evolution.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. publish.uwo.ca [publish.uwo.ca]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. This protocol is designed to facilitate the synthesis of novel diarylmethane derivatives, which are significant structural motifs in many biologically active compounds and pharmaceutical agents.[1][2] The methodologies described herein are based on established procedures for the Suzuki-Miyaura coupling of benzylic halides.[3][4]

Core Concepts

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[5][6] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide in the presence of a base.[7] The trifluoromethyl group on the benzene ring of the substrate can influence the electronic properties of the molecule and potentially affect the reaction kinetics.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide.[7]

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium center.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are released as the final product, regenerating the Pd(0) catalyst.[7]

Data Presentation: Representative Catalyst Systems and Yields

While specific data for this compound is not extensively available, the following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of analogous benzylic bromides with different arylboronic acids. This data provides a strong indication of expected performance and serves as a guide for reaction optimization.

| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Substrate 1 (Benzylic Bromide) | Substrate 2 (Boronic Acid/Ester) | Yield (%) | Reference |

| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 min | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | Not specified | [5] |

| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | Not specified | Functionalized benzyl bromides | Potassium aryltrifluoroborates | Good yields | [2] |

| PdCl₂ (1.69) | None | K₂CO₃ | Acetone/H₂O (3:1) | Room Temp. | Not specified | 4-nitrobenzyl iodide | Phenylboronic acid | High yields | |

| [Pd(C₃H₅)Cl]₂/tedicyp (0.0001) | - | K₂CO₃ | Xylene | 130 | Not specified | Benzyl bromide | Phenylboronic acid | Good yields | [4] |

| CataCXium A Pd G3 | - | Cs₂CO₃ | Dioxane | Not specified | Not specified | ortho-bromoanilines | Benzylboronic esters | Good to excellent | [1] |

Experimental Protocols

The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction with this compound. This protocol is adapted from successful procedures reported for similar benzylic bromides.[3][7][8]

Materials:

-

This compound

-

Arylboronic acid of choice

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%).

-

Add the catalyst mixture to the Schlenk tube.

-

Evacuate the Schlenk tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Add anhydrous DMF (5 mL) to the reaction mixture via syringe.

-

-

Reaction:

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).[7][8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][9]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diarylmethane product.[9]

-

Mandatory Visualization

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using Benzyl Bromides

For Researchers, Scientists, and Drug Development Professionals